Cyclosporin A

Immunosuppression Transplantation Calcineurin Inhibition

Cyclosporin A (CsA) is the reference calcineurin inhibitor (IC50 7-10 nM) essential for organ transplantation research, CNI analog benchmarking, and nephrotoxicity studies. With formulation-dependent bioavailability (87% AUC improvement via microemulsion) and narrow therapeutic index, this prototypical CNI is ideal for novel drug delivery R&D. Ensure lot-to-lot consistency; avoid indiscriminate generic substitution without bioequivalence verification. High-purity (≥98%) research grade available now.

Molecular Formula C62H111N11O12
Molecular Weight 1202.6 g/mol
CAS No. 79217-60-0
Cat. No. B001163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclosporin A
CAS79217-60-0
SynonymsCiclosporin
CsA Neoral
CsA-Neoral
CsANeoral
CyA NOF
CyA-NOF
Cyclosporin
Cyclosporin A
Cyclosporine
Cyclosporine A
Neoral
OL 27 400
OL 27-400
OL 27400
Sandimmun
Sandimmun Neoral
Sandimmune
Molecular FormulaC62H111N11O12
Molecular Weight1202.6 g/mol
Structural Identifiers
SMILESCCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
InChIInChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1
InChIKeyPMATZTZNYRCHOR-CGLBZJNRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility27 [ug/mL] (The mean of the results at pH 7.4)
Slightly soluble (NTP, 1992)
insoluble
Slightly soluble in water and saturated hydrocarbons;  very soluble in methanol, acetone, and diethyl ether
Sol in chloroform

Cyclosporin A (CAS 79217-60-0): Scientific Procurement Baseline for Calcineurin Inhibitor Research and Industrial Applications


Cyclosporin A (CsA) is a cyclic undecapeptide immunosuppressant of fungal origin that inhibits calcineurin via binding to cyclophilin, thereby suppressing interleukin-2 (IL-2) production and T-cell activation [1]. It remains a cornerstone in organ transplantation immunosuppression and serves as a benchmark compound for calcineurin inhibitor (CNI) research [2]. With an IC50 of 7–10 nM for calcineurin inhibition [3], CsA is widely used in preclinical models, including renal failure induction, and as a reference standard for evaluating novel CNI analogs [4].

Cyclosporin A: Critical Procurement Considerations for Narrow Therapeutic Index and Formulation-Dependent Outcomes


Cyclosporin A is a critical-dose drug with a narrow therapeutic window, where minor variations in bioavailability or pharmacokinetics can precipitate graft rejection or nephrotoxicity [1]. Standard bioequivalence criteria do not adequately capture differences in CsA exposure between transplant recipients and healthy volunteers, nor between subpopulations [1]. Furthermore, CsA formulations meeting regulatory bioequivalence may still exhibit clinically meaningful pharmacokinetic non-equivalence [2]. Consequently, indiscriminate substitution between generic formulations or across CNI analogs (e.g., tacrolimus, voclosporin) is inadvisable without therapeutic drug monitoring; retrospective data indicate that generic CsA use may be associated with reduced 1-year graft survival [1].

Cyclosporin A: Quantitative Differential Evidence Versus Key Comparators for Scientific Selection


Relative Immunosuppressive Potency: Cyclosporin A Exhibits 25-Fold Lower Molar Potency Than Tacrolimus in T-Cell Suppression Assays

In head-to-head pharmacodynamic evaluation using mitogen-stimulated lymphocyte blastogenesis assays from 66 chronic renal failure patients, tacrolimus (TAC) demonstrated approximately 25-fold greater molar potency than cyclosporin A (CsA) [1]. The mean IC50 ratio (CsA/TAC) was 25.1 [1]. This potency differential aligns with earlier mixed lymphocyte reaction (MLR) data showing IC50 values of 2–5 × 10⁻¹⁰ M for tacrolimus and rapamycin versus 1 × 10⁻⁸ M for CsA—a 20- to 50-fold difference [2].

Immunosuppression Transplantation Calcineurin Inhibition

Differential Nephrotoxicity: Cyclosporin A Predominantly Damages Proximal Tubules, Whereas Tacrolimus Preferentially Injures the Glomerular Filtration Barrier

Chronic 4-week administration of CsA versus tacrolimus in rats revealed compartment-specific renal injury patterns confirmed in human renal biopsies [1]. CsA caused more severe proximal tubule epithelial damage, characterized by lysosomal dysfunction, enhanced apoptosis, impaired proteostasis, and oxidative stress [1]. In contrast, tacrolimus induced more pronounced glomerular filtration barrier deterioration, affecting endothelium and podocytes with impaired VEGF/VEGFR2 signaling [1].

Nephrotoxicity Transplantation Drug Safety

Renal Tissue Retention: Cyclosporin A Exhibits Prolonged Diffuse Renal Retention (≥4 Hours) Versus Rapid Clearance of Voclosporin (≤2 Hours)

MALDI-MSI imaging in CD-1 mice demonstrated that voclosporin (VCS) shows moderate cortical distribution peaking at 15–30 min post-administration and is rapidly excreted with minimal renal retention by 2 hours [1]. In marked contrast, cyclosporin A (CsA) exhibited diffuse, persistent distribution throughout renal structures for up to 4 hours post-dosing, while tacrolimus showed diffuse distribution with medullary retention up to 7 hours [1].

Pharmacokinetics Tissue Distribution MALDI-MSI Imaging

Immunological Remission Enhancement: Cyclosporin A Plus Sirolimus Combination Achieves 70% PLA2R Antibody Clearance at 6 Months Versus 20% with CsA Monotherapy

In a randomized phase 2 trial of 74 patients with primary membranous nephropathy, cyclosporin A monotherapy achieved composite clinical remission in 67% of patients at 12 months [1]. The addition of sirolimus to CsA was non-inferior for clinical remission (72%) but demonstrated a striking advantage in immunological remission: anti-PLA2R antibody seroconversion from positive to negative occurred in 70% of combination-treated patients versus only 20% in CsA monotherapy at 6 months (P < 0.001) [1]. Moreover, eGFR decline was significantly attenuated in the combination arm (ΔeGFR: –7.1 vs. –21.3 ml/min/1.73m², P < 0.001) [1].

Membranous Nephropathy Combination Therapy Immunological Remission

Comparative Graft Survival: Cyclosporin A Achieves 87% 1-Year Renal Allograft Survival Versus 66% for Azathioprine

In a prospective randomized trial of 80 renal transplant recipients (40 per arm), cyclosporin A (CsA) demonstrated superior 1-year graft survival compared to azathioprine (Aza) [1]. CsA-treated patients achieved 87% 1-year graft survival versus 66% in the Aza group (P = 0.033) [1]. Additionally, anti-rejection therapy was required in only 47% of CsA patients compared to 78% of Aza patients (P < 0.01) [1]. However, CsA was associated with reduced mean creatinine clearance at 3 months (42 ± 2 vs. 56 ± 4 ml/min, P < 0.01), indicating a nephrotoxic effect that was reversible upon conversion to Aza [1].

Renal Transplantation Graft Survival Immunosuppression

Formulation-Dependent Bioavailability: Neoral® Microemulsion Increases CsA AUC₀–₈h by 87% and Cmax by 158% Versus Sandimmun® in Malabsorbing Patients

In stable pediatric renal transplant recipients with documented Sandimmun® malabsorption, switching to the Neoral® microemulsion formulation on a 1:1 dose basis increased the 8-hour AUC from 1,422 ng·h/ml to 2,657 ng·h/ml (an 87% increase, P < 0.01) and raised peak concentration (Cmax) from 319 ng/ml to 824 ng/ml (a 158% increase, P < 0.01) [1]. This enhanced absorption necessitated dose reductions of 9–25% to avoid nephrotoxicity [1]. Notably, generic CsA formulations may not reproduce these pharmacokinetic characteristics, and C₂ monitoring protocols validated for Neoral® have not been established for generic equivalents [2].

Pharmacokinetics Formulation Science Bioavailability

Cyclosporin A: Evidence-Based Research and Industrial Application Scenarios for Informed Procurement


Calcineurin Inhibitor Benchmarking and Novel Analog Screening

CsA serves as the prototypical calcineurin inhibitor (IC50 = 7–10 nM) [1] for benchmarking novel CNI candidates. When screening cyclosporin analogs such as voclosporin, CsA provides a well-characterized reference for relative potency, tissue distribution, and toxicity profiling. The 25-fold molar potency differential versus tacrolimus [2] and the distinct renal retention kinetics [3] enable researchers to contextualize new compounds within the established CNI pharmacodynamic and pharmacokinetic landscape.

Renal Transplantation Preclinical Model Development

CsA's established efficacy in renal allograft models—demonstrating 87% 1-year graft survival versus 66% for azathioprine [4]—makes it the reference standard for developing and validating new immunosuppressive protocols in preclinical transplantation research. Researchers investigating calcineurin inhibitor nephrotoxicity can leverage the compartment-specific injury pattern of CsA (proximal tubule-predominant) [5] to design studies that dissect tubular versus glomerular toxicity mechanisms.

Combination Immunosuppression Studies in Membranous Nephropathy

CsA's compatibility with sirolimus in combination regimens yields 3.5-fold higher immunological remission rates (70% vs. 20% anti-PLA2R seroconversion) and preserves renal function (ΔeGFR reduction of 14.2 ml/min/1.73m²) compared to CsA monotherapy [6]. This evidence positions CsA as the CNI of choice for researchers investigating mTOR inhibitor–CNI combination strategies, particularly where immunological clearance endpoints are prioritized over clinical remission alone.

Pharmacokinetic and Formulation Development Studies

CsA's narrow therapeutic index and formulation-dependent bioavailability [7] make it an ideal model compound for developing and validating novel drug delivery systems, particularly self-nanoemulsifying formulations. The 87% AUC improvement achieved with microemulsion technology over conventional formulations [8] provides a quantitative benchmark for assessing new formulation performance. Researchers should note that C₂ monitoring protocols validated for reference formulations may not apply to generic or novel CsA preparations [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclosporin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.